Csf1R-IN-18
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Overview
Description
Csf1R-IN-18 is a compound that targets the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase involved in the regulation of myeloid cells. This receptor is crucial for the survival, proliferation, and differentiation of various myeloid lineage cells, including macrophages, osteoclasts, and microglia . This compound has shown promise in scientific research, particularly in the fields of neuroinflammation and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Csf1R-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes the radiofluorination of a chlorine-substituted precursor to produce the final compound . The reaction conditions typically involve the use of specific reagents and solvents, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and advanced analytical tools would be essential to maintain the high standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Csf1R-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically intermediates or derivatives that retain the core structure of the compound while exhibiting enhanced or modified biological properties .
Scientific Research Applications
Csf1R-IN-18 has a wide range of scientific research applications:
Neuroinflammation: It is used to study the role of CSF1R in neuroinflammatory processes and has shown potential in imaging and therapeutic applications for neurodegenerative diseases.
Cancer Therapy: This compound is being investigated for its ability to inhibit tumor-associated macrophages, which play a role in tumor growth and metastasis.
Immunology: The compound is used to explore the regulation of myeloid cells and their role in immune responses.
Mechanism of Action
Csf1R-IN-18 exerts its effects by binding to the colony-stimulating factor 1 receptor (CSF1R) on the surface of target cells. This binding inhibits the receptor’s activation and subsequent signaling pathways, which are involved in the survival, proliferation, and differentiation of myeloid cells . By blocking CSF1R signaling, this compound can modulate the activity of macrophages, osteoclasts, and microglia, thereby influencing various physiological and pathological processes .
Comparison with Similar Compounds
Csf1R-IN-18 is unique in its high specificity and binding affinity for CSF1R. Similar compounds include:
Vimseltinib: Another CSF1R inhibitor with applications in cancer therapy.
Cerdulatinib hydrochloride: Targets multiple kinases, including CSF1R, and is used in immunology research.
Emactuzumab: A monoclonal antibody that inhibits CSF1R and is being studied for its anti-inflammatory and anti-tumor effects.
These compounds share similar mechanisms of action but differ in their chemical structures, binding affinities, and specific applications. This compound stands out due to its unique structural features and potential for diverse research applications .
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-(4-aminophenyl)-N-methyl-N-(oxan-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H23N5O/c1-24(11-13-6-8-25-9-7-13)19-16-10-17(23-18(16)21-12-22-19)14-2-4-15(20)5-3-14/h2-5,10,12-13H,6-9,11,20H2,1H3,(H,21,22,23) |
InChI Key |
YZNYMUFQGMXBOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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